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Compound of Interest

Compound Name: 5-Hydroxypiperidin-2-one

Cat. No.: B102186 Get Quote

An in-depth guide to the structural confirmation of 5-Hydroxypiperidin-2-one through

spectroscopic techniques, benchmarked against its parent compound, Piperidin-2-one. This

guide serves as a practical resource for researchers, scientists, and professionals in drug

development.

The structural elucidation of synthetic compounds is a cornerstone of chemical and

pharmaceutical research. For heterocyclic compounds like 5-Hydroxypiperidin-2-one, a

molecule of interest in medicinal chemistry, unambiguous structural validation is critical. This

guide provides a comparative overview of the key spectroscopic data used to confirm the

structure of 5-Hydroxypiperidin-2-one, using the well-characterized spectrum of Piperidin-2-

one as a reference. The introduction of a hydroxyl group at the C-5 position induces notable

changes in the spectroscopic fingerprint, which are detailed below.

As of the latest search, a complete, publicly available experimental dataset for 5-
Hydroxypiperidin-2-one (CAS 19365-07-2) including ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry is not readily available in scientific literature or chemical databases. The data

presented for 5-Hydroxypiperidin-2-one is therefore predicted or based on spectral data of

closely related analogs. The data for the reference compound, Piperidin-2-one, is based on

experimental values from established databases.

Comparative Spectroscopic Data
The following tables summarize the expected and observed spectral data for 5-
Hydroxypiperidin-2-one and Piperidin-2-one.
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Table 1: ¹H NMR Data (Predicted for 5-Hydroxypiperidin-2-one)

Assignment

5-Hydroxypiperidin-

2-one (Predicted

Chemical Shift, δ,

ppm)

Piperidin-2-one

(Experimental

Chemical Shift, δ,

ppm)

Key Differences

N-H ~7.5 (broad s) 7.4 (broad s)[1]
Minimal change

expected.

C3-H₂ ~2.4 - 2.6 (m) 2.34 (t)[1]

The C5-hydroxyl

group may induce

minor downfield shifts.

C4-H₂ ~1.8 - 2.0 (m) 1.52 - 2.00 (m)[1]

Complex multiplet,

influenced by the

adjacent hydroxyl

group.

C5-H ~3.8 - 4.0 (m)
1.52 - 2.00 (m, part of

C4/C5 multiplet)[1]

Significant downfield

shift due to the

electronegative -OH

group.

C6-H₂ ~3.3 - 3.5 (m) 3.31 (t)[1]

Minor downfield shift

expected due to

proximity to the

functionalized C5.

O-H
Variable, ~2.0-4.0

(broad s)
N/A

Presence of a broad,

exchangeable proton

signal.

Table 2: ¹³C NMR Data (Predicted for 5-Hydroxypiperidin-2-one)
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Assignment

5-Hydroxypiperidin-

2-one (Predicted

Chemical Shift, δ,

ppm)

Piperidin-2-one

(Experimental

Chemical Shift, δ,

ppm)

Key Differences

C=O (C2) ~172 ~172
Little to no change

expected.

C3 ~30 31.0

Minor

shielding/deshielding

effects.

C4 ~25 21.5

Upfield shift due to

gamma-gauche effect

of the hydroxyl group.

C5 ~65 23.0

Significant downfield

shift due to the direct

attachment of the -OH

group.

C6 ~42 42.1
Minimal change

expected.

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group

5-Hydroxypiperidin-

2-one (Expected

Wavenumber, cm⁻¹)

Piperidin-2-one

(Experimental

Wavenumber, cm⁻¹)

Key Differences

O-H Stretch ~3400 (broad) N/A

Presence of a broad

absorption band

characteristic of an

alcohol.

N-H Stretch ~3200 ~3220 Minimal change.

C-H Stretch ~2850-2950 ~2850-2950 Minimal change.

C=O Stretch (Amide) ~1650 1655[2] Minimal change.

C-O Stretch ~1050-1150 N/A
Presence of a C-O

stretching band.

Table 4: Mass Spectrometry Data

Parameter
5-Hydroxypiperidin-

2-one
Piperidin-2-one Key Differences

Molecular Formula C₅H₉NO₂ C₅H₉NO[3]
Addition of one

oxygen atom.

Molecular Weight 115.13 g/mol 99.13 g/mol [3]
Mass difference of 16

Da.

[M+H]⁺ (m/z) 116.06 100.08
Shift in the molecular

ion peak.

Key Fragmentation Loss of H₂O (-18 Da) Loss of CO (-28 Da)

Expect a prominent

neutral loss of water

from the molecular

ion.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://patents.google.com/patent/US10093663B2/en
https://www.mdpi.com/1420-3049/30/5/1169
https://www.mdpi.com/1420-3049/30/5/1169
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are

generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved to

prevent signal broadening. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer's

magnet.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard ¹H NMR spectrum using a 90° pulse. Typical parameters include a

spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good

signal-to-noise.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically

requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance

of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid (ATR): Place a small amount of the powdered sample directly onto the Attenuated

Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

Solid (KBr Pellet): Grind 1-2 mg of the sample with ~200 mg of dry potassium bromide

(KBr) into a fine powder. Press the mixture into a transparent pellet using a hydraulic

press.

Data Acquisition:
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Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract

atmospheric H₂O and CO₂ signals.

Place the sample in the IR beam path.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable

volatile solvent such as methanol, acetonitrile, or a water/organic mixture.

Ionization Method: Electrospray Ionization (ESI) is a common "soft" ionization technique

suitable for this class of molecules, as it typically keeps the molecular ion intact.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump

or through an LC system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).

Workflow and Logic Visualization
The process of spectroscopic validation follows a logical progression from data acquisition to

final confirmation.
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Data Acquisition

Data Analysis

Structural Interpretation

NMR (1H, 13C)

Chemical Shifts
Coupling Constants

Integration

FT-IR

Characteristic Frequencies
(O-H, C=O, N-H, C-O)

Mass Spec (ESI)

Molecular Ion Peak
Fragmentation Pattern

Proton/Carbon Skeleton
(from NMR)

Functional Groups
(from IR & NMR)

Molecular Formula & Weight
(from MS)

Structure Confirmed:
5-Hydroxypiperidin-2-one

Click to download full resolution via product page

Caption: Workflow for spectroscopic validation of a chemical structure.

This guide illustrates the systematic approach required to validate the structure of 5-
Hydroxypiperidin-2-one. By comparing its expected spectral features with those of a known

analog, Piperidin-2-one, researchers can confidently identify the key spectroscopic markers—

namely the signals corresponding to the C5-methine and the hydroxyl group—that confirm the

successful synthesis and purity of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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